molecular formula C6H5BrN4 B566837 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine CAS No. 1357945-96-0

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B566837
CAS No.: 1357945-96-0
M. Wt: 213.038
InChI Key: FNKGCJSEOZGWOI-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 7th position and an amine group at the 3rd position. It has the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-bromopyridine with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-1H-pyrazolo[4,3-c]pyridin-3-amine .

Scientific Research Applications

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 7th position and amine group at the 3rd position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKGCJSEOZGWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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